Cas no 21679-46-9 (Cobalt(3+);(Z)-4-oxopent-2-en-2-olate;(E)-4-oxopent-2-en-2-olate)

Cobalt(3+);(Z)-4-oxopent-2-en-2-olate;(E)-4-oxopent-2-en-2-olate structure
21679-46-9 structure
Product Name:Cobalt(3+);(Z)-4-oxopent-2-en-2-olate;(E)-4-oxopent-2-en-2-olate
CAS No:21679-46-9
MF:C15H21CoO6
MW:356.256846189499
MDL:MFCD00013488
CID:51853
PubChem ID:24872912
Update Time:2025-11-02

Cobalt(3+);(Z)-4-oxopent-2-en-2-olate;(E)-4-oxopent-2-en-2-olate Chemical and Physical Properties

Names and Identifiers

    • Cobalt(III)-2,4-pentanedionate
    • 4-pentanedionato-o,o')-tris((oc-6-11)-cobal
    • Cobalt triacetoacetate
    • Cobalt triacetylacetonate
    • Cobalt tris(acetylacetonate)
    • Cobalt, tris(2,4-pentanedionato)-
    • Cobalt, tris(2,4-pentanedionato-O,O')-, (OC-6-11)-
    • Cobaltic trisacetylacetonate
    • Cobaltictri-acetylacetonate
    • Cobalt (Ⅲ) acetylacetonate
    • Cobalt acetylacetonate
    • COBALT(III) 2,4-PENTANEDIONATE
    • Cobaltic Acetylacetonate
    • Tris(acetylacetonato)cobalt(III)
    • 4-Chloro-3-nitrobenzoic acid
    • Acetylacetone Cobalt(III) Salt
    • Co(acac)3 (Cobalt(III) 2,4-pentanedionate
    • Cobalt(III) Acetylacetonate
    • Cobaltpentanedionate
    • Tris(2,4-pentanedionato)cobalt(III)
    • Co(acac)3
    • Tris(pentane-2,4-dionato-O,O')cobalt
    • COBALT TRIACETYLATONATE
    • Cobalt(3+);(Z)-4-oxopent-2-en-2-olate;(E)-4-oxopent-2-en-2-olate
    • 4-pentanedionato-o,o’)-tris((oc-6-11)-cobal
    • 21679-46-9
    • DTXSID30893462
    • D78375
    • VACIXPOMJJIDBM-UHFFFAOYSA-N
    • Cobalt, tris(2,4-pentanedionato-kO,kO')-, (OC-6-11)-
    • cobalt(3+) triacetylacetonate
    • MDL: MFCD00013488
    • Inchi: 1S/3C5H8O2.Co/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/q;;;+3/p-3
    • InChI Key: RHCQEPWEBDOALW-UHFFFAOYSA-K
    • SMILES: [Co+3].[O-]C(C)=CC(C)=O.[O-]C(C)=CC(C)=O.[O-]C(C)=CC(C)=O
    • BRN: 9007210

Computed Properties

  • Exact Mass: 359.09000
  • Monoisotopic Mass: 356.067014
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 3
  • Complexity: 90.4
  • Covalently-Bonded Unit Count: 4
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 3
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 35
  • Topological Polar Surface Area: 120

Experimental Properties

  • Color/Form: Dark green monoclinic crystals. 2. density (g/ml, 25/4 ℃)
  • Density: 1,43 g/cm3
  • Melting Point: 210-213 °C (lit.)
  • Boiling Point: 150°C 1mm
  • Flash Point: 43.1°C
  • Solubility: 3g/l
  • Water Partition Coefficient: Soluble in methanol and halogenated solvents. Slightly soluble in acetone, aromatic solvents and aliphatic solvents. Insoluble in water.
  • Stability/Shelf Life: Stable. Incompatible with strong oxidizing agents. May decompose on exposure to moist air or water.
  • PSA: 102.42000
  • LogP: 1.66350
  • Sensitiveness: Moisture Sensitive & Hygroscopic
  • Solubility: Soluble in methanol and halogenated solvents. Slightly soluble in acetone, aromatic solvents and aliphatic solvents. Insoluble in water.

Cobalt(3+);(Z)-4-oxopent-2-en-2-olate;(E)-4-oxopent-2-en-2-olate Security Information

  • Symbol: GHS07
  • Prompt:dangerous
  • Signal Word:Warning
  • Hazard Statement: H317
  • Warning Statement: P280
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 42/43
  • Safety Instruction: S22; S36/37; S45
  • FLUKA BRAND F CODES:21
  • Hazardous Material Identification: Xn
  • TSCA:Yes
  • Risk Phrases:R42/43
  • Storage Condition:Store below +30°C.

Cobalt(3+);(Z)-4-oxopent-2-en-2-olate;(E)-4-oxopent-2-en-2-olate Customs Data

  • HS CODE:2914 19 90

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Cobalt(3+);(Z)-4-oxopent-2-en-2-olate;(E)-4-oxopent-2-en-2-olate Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:21679-46-9)Cobalt(3+);(Z)-4-oxopent-2-en-2-olate;(E)-4-oxopent-2-en-2-olate
Order Number:A1199714
Stock Status:in Stock
Quantity:250g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:40
Price ($):176.0
Email:sales@amadischem.com

Additional information on Cobalt(3+);(Z)-4-oxopent-2-en-2-olate;(E)-4-oxopent-2-en-2-olate

Cobalt(3+);(Z)-4-oxopent-2-en-2-olate;(E)-4-oxopent-2-en-2-olate: A Comprehensive Overview of the Compound with CAS No. 21679-46-9

Cobalt(3+) represents a critical transition metal ion with unique redox properties, widely studied in coordination chemistry and catalytic processes. The compound CAS No. 21679-46-9 is a complex involving Cobalt(3+) and two isomeric forms of (Z)-4-oxopent-2-en-2-olate and (E)-4-oxopent-2-en-2-olate. These isomers are derived from the enone moiety of pent-2-ene, with the double bond positioned in either the cis (Z) or trans (E) configuration. The structural diversity of these isomers significantly influences their chemical reactivity, making them valuable in organic synthesis and material science.

The 4-oxopent-2-en-2-olate moiety is a key functional group in this compound, characterized by a carbonyl group at the 4-position and an enone system at the 2-position. The presence of the double bond and the carbonyl group creates a conjugated system that enhances the compound's ability to participate in electrophilic and nucleophilic reactions. Recent studies have highlighted the role of such conjugated systems in the development of advanced materials, including conductive polymers and photovoltaic devices.

Research published in Chemical Science (2023) has demonstrated the potential of 4-oxopent-2-en-2-olate derivatives in the synthesis of functionalized nanomaterials. The Z and E isomers exhibit distinct reactivity profiles due to the spatial orientation of the double bond. For instance, the Z isomer shows higher stability in polar solvents, while the E isomer demonstrates enhanced reactivity in non-polar environments. This differential behavior is attributed to the steric and electronic effects of the double bond configuration.

Applications of Cobalt(3+) complexes with 4-oxopent-2-en-2-olate derivatives are expanding across multiple fields. In catalysis, these compounds have been explored as precursors for homogeneous catalysts in asymmetric hydrogenation reactions. A 2023 study in JACS reported that Cobalt(3+) complexes with E-configured 4-oxopent-2-en-2-olate exhibit exceptional activity in the hydrogenation of terminal alkynes. The chelation of Cobalt(3+) with the enolate ligand stabilizes the transition state, enhancing catalytic efficiency.

Moreover, the 4-oxopent-2-en-2-olate moiety has been implicated in the design of bioactive molecules. A 2024 review in Organic & Biomolecular Chemistry highlighted the potential of these compounds in targeting specific enzyme pathways. The conjugated system in 4-oxopent-2-en-2-olate derivatives allows for interactions with aromatic residues in protein targets, making them promising candidates for drug development.

Recent advancements in computational chemistry have provided insights into the electronic structure of Cobalt(3+) complexes with 4-oxopent-2-en-2-olate ligands. Density functional theory (DFT) calculations published in Chemical Communications (2023) revealed that the Z-configured isomer exhibits a lower energy barrier for electron transfer, which could be leveraged in designing more efficient redox-active materials.

The synthesis of Cobalt(3+) complexes with 4-oxopent-2-en-2-olate derivatives often involves coordination chemistry techniques. A 2023 study in Organometallics described a novel method for preparing these compounds via ligand exchange reactions. The use of chelating agents such as ethylenediamine has been shown to improve the stability of the final products, which is critical for applications in catalysis and materials science.

Environmental considerations have also prompted research into the biodegradability of 4-oxopent-2-en-2-olate derivatives. A 2024 study in Green Chemistry evaluated the degradation pathways of these compounds in aquatic environments. The results indicated that the Z isomer undergoes faster hydrolysis compared to the E isomer, suggesting that the isomer configuration plays a significant role in environmental fate.

Future research directions include the exploration of Cobalt(3+) complexes with 4-oxopent-2-en-2-olate derivatives in sustainable chemistry. The ability to tune the electronic and steric properties of these compounds offers opportunities for designing catalysts with reduced environmental impact. Additionally, the development of chiral variants of these isomers could open new avenues in asymmetric synthesis.

In conclusion, the compound CAS No. 21679-46-9 represents a versatile platform for chemical innovation. The interplay between Cobalt(3+) and the isomeric forms of 4-oxopent-2-en-2-olate creates a unique set of properties that are being harnessed across diverse scientific disciplines. As research continues to uncover new applications, the significance of this compound in both academic and industrial contexts is expected to grow further.

For more information on the latest studies and applications of 4-oxopent-2-en-2-olate derivatives, refer to journals such as Chemical Science, JACS, and Organic & Biomolecular Chemistry. These resources provide in-depth analyses of the structural and functional aspects of these compounds, offering valuable insights for researchers and industry professionals.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:21679-46-9)Cobalt(3+);(Z)-4-oxopent-2-en-2-olate;(E)-4-oxopent-2-en-2-olate
A1199714
Purity:99%
Quantity:250g
Price ($):176.0
Email